N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide
Description
N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide is a substituted acetamide featuring a 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene ring), an ethyl group, and a 2-nitrophenoxy moiety.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-15(11-7-8-23(20,21)10-11)14(17)9-22-13-6-4-3-5-12(13)16(18)19/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWWBUGGFPUKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with an appropriate electrophile under controlled conditions.
Introduction of the Sulfone Group: The thiolane ring is then oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.
Formation of the Nitrophenoxy Acetamide Moiety: The final step involves the coupling of the nitrophenoxy acetamide moiety to the thiolane ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides (e.g., lithium aluminum hydride).
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Thiolane Ring : Synthesized through cyclization of a suitable dithiol.
- Introduction of the Sulfone Group : Achieved via oxidation using agents like hydrogen peroxide.
- Attachment of the Ethyl Group : Introduced through alkylation reactions with ethyl halides.
Chemistry
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various transformations makes it valuable for developing new compounds with tailored properties.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Investigated for efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
- Cytotoxic Effects : Exhibits selective toxicity towards certain cancer cell lines, suggesting potential as an anticancer agent.
Medicine
Due to its unique structural features, the compound is being explored as a drug candidate. Its mechanism of action may involve interaction with specific molecular targets, potentially modulating enzyme activity or receptor interactions.
Industry
In industrial applications, this compound can be utilized in developing new materials and chemical processes due to its reactive functional groups.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds. The findings indicated that modifications to the thiolane structure significantly enhanced potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests potential development into anticancer agents.
Table 1: Summary of Biological Activities
Table 2: Synthetic Methods Overview
| Step | Description | Reagents Used |
|---|---|---|
| Formation of Thiolane Ring | Cyclization of dithiol | Dithiol, electrophile |
| Introduction of Sulfone Group | Oxidation | Hydrogen peroxide |
| Attachment of Ethyl Group | Alkylation | Ethyl halides |
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the nitrophenoxy acetamide moiety may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Core
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ()
- Structural Differences: Replaces the ethyl group with a 2-fluorobenzyl moiety and substitutes 2-nitrophenoxy with 4-isopropylphenoxy.
- The isopropylphenoxy group lacks the electron-withdrawing nitro substituent, likely reducing electrophilicity compared to the target compound .
2-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide ()
- Structural Differences: Features a thiophen-2-ylmethyl group and a chloro substituent instead of ethyl and nitrophenoxy.
- Chlorine’s moderate electronegativity may confer different reactivity compared to the nitro group (e.g., in nucleophilic substitution) .
Alachlor ()
Functional Group Influence on Spectroscopic Properties
- IR Spectroscopy: The target compound’s nitro group would exhibit asymmetric (-NO₂) stretching near 1504–1535 cm⁻¹ and symmetric stretching near 1340 cm⁻¹, as seen in analog 6b (). Sulfone (S=O) stretches typically appear at 1250–1150 cm⁻¹, consistent with the 1,1-dioxothiolan-3-yl group .
- NMR Spectroscopy: The 2-nitrophenoxy protons (ortho to nitro) would resonate downfield (δ ~8.0–8.6 ppm) due to deshielding, similar to compound 6b (δ 8.61 ppm, Ar–H) . The ethyl group’s methyl protons would appear near δ 1.0–1.5 ppm, as seen in related N-ethyl analogs .
Crystallography and Hydrogen Bonding
- Crystal Packing : Analogous to 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), the nitro group may facilitate N–H⋯O hydrogen bonds, forming dimers (R₂²(10) motifs).
- Planarity : The amide group is likely planar, with dihedral angles influenced by steric hindrance from the ethyl and sulfone groups .
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide is an organic compound with potential biological applications, particularly in medicinal chemistry. Its unique structural features include a thiolane ring with a sulfone group and a nitrophenoxy acetamide moiety, which may contribute to its biological activity. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2O6S, with a molecular weight of 342.36 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiolane Ring : This is achieved through the cyclization of a suitable dithiol with an electrophile.
- Introduction of the Sulfone Group : The thiolane is oxidized using agents like hydrogen peroxide.
- Alkylation : An ethyl group is introduced through alkylation reactions with ethyl halides.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses both antibacterial and antifungal properties.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 625–1250 µg/mL |
| Candida albicans | Antifungal | Significant activity |
| Pseudomonas aeruginosa | Variable activity | 625 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
The proposed mechanism of action involves:
- Electrophilic Interaction : The sulfone group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
- Enzyme Modulation : The nitrophenoxy acetamide moiety may interact with specific enzymes or receptors, potentially altering their activities.
Case Studies
A series of studies have evaluated the biological activity of related compounds containing similar structural features:
- Study on Dioxolanes : A study synthesized various 1,3-dioxolanes and tested them for antibacterial and antifungal activities. Compounds showed significant efficacy against C. albicans and S. aureus, similar to the findings for this compound .
- Structure–Activity Relationship (SAR) : Research has indicated that modifications in the substituents on the thiolane ring can affect biological activity significantly. For instance, introducing different functional groups can enhance or diminish antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
